![molecular formula C22H21N5O3 B3313678 4-({[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide CAS No. 946381-93-7](/img/structure/B3313678.png)
4-({[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide
Overview
Description
- Oxadiazole Moiety : The compound features a 1,3,4-oxadiazole ring, known for its pharmacological significance. Oxadiazoles have been associated with anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Synthesis Analysis
The synthesis of 4-({[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide involves several steps. Initially, phenyl acetic acid derivatives react with thiosemicarbazide in the presence of phosphorus oxychloride, yielding 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine. Subsequent acylation of the amino group with various acid chlorides leads to acylated compounds. Cyclization and coupling reactions further modify the structure .
Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, including the compound , have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential against deadly infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and even SARS CoV-2 .
Anticancer Activity
1,2,4-Oxadiazole derivatives have been evaluated for their anticancer activity on various human tumor cell lines . The structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold in these compounds can influence their anti-tumor activity .
Acetylcholinesterase Inhibitors
A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors . These compounds have shown significant inhibitory activity, with an IC50 value of 0.07 μM for the most potent compound .
High-Energy Molecules
Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high-energy molecules or energetic materials . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Ionic Salts
Oxadiazoles have been used to create ionic salts . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Pharmaceutical Compounds
Oxadiazoles have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been successfully utilized in the pharmaceutical industry and drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . In one study, the probable mode of action of similar compounds was studied against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets to exert their effects . For instance, in the case of Trypanosoma cruzi, the compounds were studied using molecular docking .
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that they likely interfere with the biochemical pathways of the infectious agents they target .
Pharmacokinetics
One study revealed that a similar compound was non-toxic to mice at a concentration of 100 mg/kg , suggesting good bioavailability and tolerability.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that they likely exert their effects by inhibiting the growth or activity of the infectious agents they target .
properties
IUPAC Name |
4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-5-20-25-26-22(30-20)18-12-15-6-3-4-7-17(15)27(18)13-19(28)24-16-10-8-14(9-11-16)21(23)29/h3-4,6-12H,2,5,13H2,1H3,(H2,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHCKRKJPLDPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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